REACTION_CXSMILES
|
FC1C=C(C=CC([C:12]2[N:19]3[C:15]([S:16][C:17]4CCCC[CH2:20][C:18]=43)=[N:14][CH:13]=2)=O)C=CC=1.[BH4-].[Na+].C([OH:29])C>>[S:16]1[CH:17]=[C:18]([CH2:20][OH:29])[N:19]2[CH:12]=[CH:13][N:14]=[C:15]12 |f:1.2|
|
Name
|
3-(3-Fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-2-propene-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C=CC(=O)C1=CN=C2SC3=C(N21)CCCCC3
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake was crystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=2N(C(=C1)CO)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |